Rodamina 800

Descripción general

Descripción

Rhodamine 800 is a fluorescent dye widely used in various scientific fields due to its unique optical properties. It is part of the rhodamine family, known for their vibrant fluorescence and ability to bind to various substrates. Rhodamine 800 is particularly noted for its near-infrared fluorescence, making it an excellent choice for applications requiring deep tissue penetration and minimal background interference .

Aplicaciones Científicas De Investigación

Rhodamine 800 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

Biology: Employed in fluorescence microscopy and flow cytometry for cell and tissue imaging.

Medicine: Utilized in diagnostic imaging techniques, including near-infrared fluorescence imaging for detecting tumors and other abnormalities.

Mecanismo De Acción

Target of Action

Rhodamine 800 (R800) is a membrane-permeable cationic fluorescent probe . Its primary target is the mitochondrial membrane potential . This specific recognition allows R800 to attach to mitochondria and produce bright fluorescence .

Mode of Action

R800 interacts with its target, the mitochondrial membrane potential, by penetrating the membrane and attaching to the mitochondria . This interaction results in the production of bright fluorescence . The fluorescence properties of R800 have been widely used in various applications, including as an optical probe , in lasers , and solar cells .

Biochemical Pathways

It is known that r800 can effectively bind to nanostructures and surface plasmon polariton , suggesting its involvement in these biochemical pathways

Pharmacokinetics

It is known that r800 is soluble in ethanol , which could potentially impact its bioavailability

Result of Action

The primary result of R800’s action is the production of bright fluorescence when it attaches to mitochondria . This fluorescence is used in various applications, including flow cytometry of DNA content in ethanol-fixed or detergent-permeabilized cells . The fluorescence properties of R800 can also be affected by solvent and concentration .

Action Environment

The action of R800 can be influenced by environmental factors such as solvent and concentration . For instance, different solvents such as ethanol, methanol, and cyclopentanol can cause small changes in the photoluminescence properties of R800 . Additionally, the absorption spectrum of R800 in an aqueous solution can be influenced by the presence of a strong H-bond of the exocyclic nitrogen atom with the water molecule .

Análisis Bioquímico

Biochemical Properties

Rhodamine 800 is known for its fluorescence properties . It exhibits a large red shift of the absorption spectra and quenching of the fluorescence intensity when incubated with isolated mitochondria . The spectral changes observed could be explained in terms of the potential-dependent uptake of Rhodamine 800 from the buffer solution into the mitochondrial matrix .

Cellular Effects

Rhodamine 800 has been used as a probe to monitor the energy states of living tissues . In a study with isolated rat liver mitochondria and hepatocytes, it was observed that the red shift and fluorescence quenching of Rhodamine 800 characteristic of energized mitochondria were also observed in a suspension of hepatocytes .

Molecular Mechanism

The molecular mechanism of Rhodamine 800 involves its interaction with the mitochondrial membrane potential . The absorbance difference at specific wavelengths and the fluorescence intensity measured varied linearly with the mitochondrial membrane potential . This suggests that Rhodamine 800 exerts its effects at the molecular level through binding interactions with biomolecules within the mitochondria .

Temporal Effects in Laboratory Settings

The deposition of Rhodamine 800 has been observed to be proportional to the perfusate volume, which includes factors like coronary flow and perfusion time . There was no loss of Rhodamine 800 observed during the washout period, indicating its stability .

Transport and Distribution

Rhodamine 800 is transported into the mitochondria, where it interacts with the mitochondrial membrane potential . The dye’s distribution within cells and tissues is likely influenced by this interaction.

Subcellular Localization

Rhodamine 800 is localized within the mitochondria Its activity and function may be influenced by this subcellular localization, as well as any potential targeting signals or post-translational modifications

Métodos De Preparación

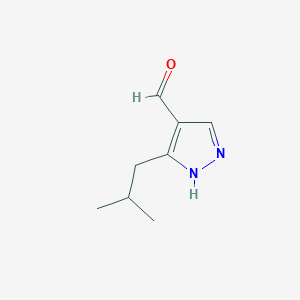

Synthetic Routes and Reaction Conditions: Rhodamine 800 can be synthesized through several methods, one of which involves the condensation of 3-ethylamino-7-diethylaminophenoxazine with phthalic anhydride. This reaction typically occurs in the presence of a strong acid, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of Rhodamine 800 often involves large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the dye. Post-synthesis, the dye is purified through recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine 800 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the dye’s electronic structure, impacting its absorption and emission spectra.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic reagents like amines and thiols are frequently employed under mild conditions.

Major Products: The major products of these reactions are typically modified rhodamine derivatives with altered fluorescence characteristics, which can be tailored for specific applications .

Comparación Con Compuestos Similares

- Rhodamine 6G

- Rhodamine B

- Acridine Red

- Pyronin Y

- Pyronin B

Comparison: Rhodamine 800 is unique among these compounds due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference compared to other rhodamines. This makes it particularly valuable for in vivo imaging applications. Additionally, Rhodamine 800 exhibits excellent photostability and fluorescence efficiency, making it a preferred choice for long-term imaging studies .

Propiedades

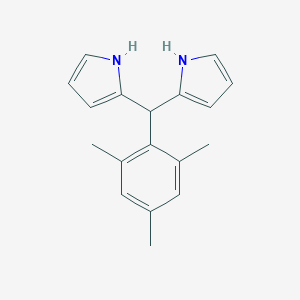

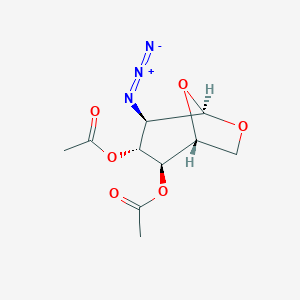

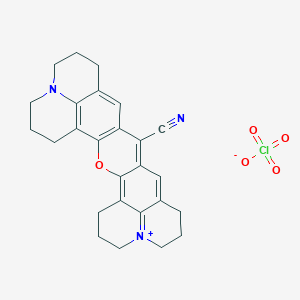

IUPAC Name |

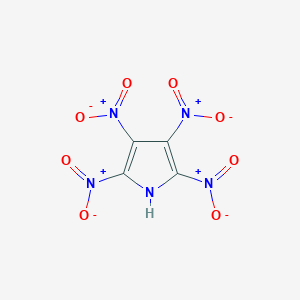

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOCUMLBPNDIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143686 | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101027-54-7, 137993-41-0 | |

| Record name | Rhodamine 800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine 800 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rhodamine 800 exhibits a strong affinity for mitochondria due to their high lipid content and negative membrane potential. [, , ] This interaction allows it to be used as a probe for mitochondrial energization and membrane potential. [, ]

A: Upon entering energized mitochondria, Rhodamine 800 undergoes a red shift in its absorption spectra and experiences fluorescence quenching. [, ] This phenomenon is attributed to the potential-dependent uptake of the dye from the buffer solution into the mitochondrial matrix. []

A: At concentrations typically used for research (below 5 μM), Rhodamine 800 does not appear to affect mitochondrial respiration control ratio or oxygen consumption rate. []

A: While the provided research papers do not explicitly state the molecular formula and weight, they refer to it as a "far-red dye" [] and detail its spectroscopic properties.

A: Rhodamine 800 is effectively excited using visible diode laser-induced fluorescence (VDLIF) detection. [] Its excitation and emission wavelengths are approximately 693 nm and >720 nm, respectively. [] Research has utilized laser diodes at 670 nm and 690 nm for excitation, observing a fluorescence peak at 720 nm. []

A: Yes, Rhodamine 800 has been successfully incorporated into solid host media like polymethyl methacrylate (PMMA) for lasing applications. [, ] It demonstrates good quantum efficiency compared to other near-infrared dyes in such environments. []

A: Yes, laser threshold, slope efficiency, and emission wavelength can be influenced by the host matrix. Studies have explored its behavior in modified PMMA, polymer-filled nanoporous glass, and organically modified silicate. []

A: Rhodamine 800 exhibits strong coupling with surface plasmon polaritons on silver films. [] This interaction leads to anticrossings in the dispersion relation and can be modulated by dye concentration. []

A: Yes, Rhodamine 800's NIR fluorescence enables its use as a flow-dependent molecular tracer in living systems. [] Its deposition in rodent hearts was directly proportional to coronary flow, enabling dynamic cardiac imaging. []

A: Yes, Rhodamine 800 has been successfully incorporated into a three-phase optical detection system for potassium ions. [] The system utilizes Rhodamine 800's transfer between a hydrogel, ion-exchange nanospheres, and an aqueous sample for sensitive potassium ion detection. []

ANone: A variety of spectroscopic techniques are employed to characterize and quantify Rhodamine 800, including:

- Visible Diode Laser-Induced Fluorescence (VDLIF): For sensitive detection in chromatographic applications. []

- Steady-State and Time-Resolved Fluorescence Spectroscopy: To study its photophysical properties and interactions with various media. [, , ]

- Fluorescence Lifetime Imaging Microscopy (FLIM): To visualize and quantify Rhodamine 800 distribution in biological samples. []

- Absorption Spectroscopy: To monitor its uptake and binding kinetics in cells and tissues. [, ]

- Surface-Enhanced Raman Scattering (SERS): To achieve single-molecule detection sensitivity and study its interactions with plasmonic substrates. [, ]

- Nonphotochemical Hole Burning (NPHB) Spectroscopy: To investigate the microenvironment of Rhodamine 800 in biological systems, particularly within mitochondria. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.